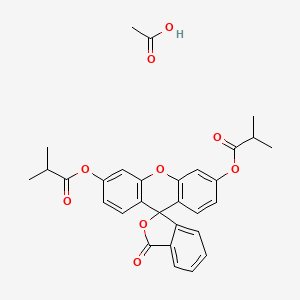

5(6)-Carboxyfluorescein Diisobutyrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

acetic acid;[6'-(2-methylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O7.C2H4O2/c1-15(2)25(29)32-17-9-11-21-23(13-17)34-24-14-18(33-26(30)16(3)4)10-12-22(24)28(21)20-8-6-5-7-19(20)27(31)35-28;1-2(3)4/h5-16H,1-4H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNSBURABNGJYNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C(C)C)C5=CC=CC=C5C(=O)O3.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661855 | |

| Record name | Acetic acid--3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl bis(2-methylpropanoate) (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287111-44-8 | |

| Record name | Acetic acid--3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl bis(2-methylpropanoate) (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5(6)-Carboxyfluorescein Diisobutyrate for Researchers, Scientists, and Drug Development Professionals

Introduction: 5(6)-Carboxyfluorescein (B613776) Diisobutyrate (CFDI) is a non-fluorescent derivative of 5(6)-carboxyfluorescein (FAM), a widely used green fluorescent dye. CFDI is a protected form of FAM where the phenolic hydroxyl groups are acylated with isobutyryl groups. This protection strategy offers significant advantages in bioconjugation and cellular assays by preventing undesirable side reactions and enabling controlled activation of fluorescence. This guide provides a comprehensive overview of CFDI, including its physicochemical properties, detailed experimental protocols for its application in cell viability assays and peptide labeling, and logical workflows for its use.

Physicochemical Properties

5(6)-Carboxyfluorescein Diisobutyrate is a lipophilic molecule that can readily cross cell membranes. Once inside the cell, intracellular esterases cleave the isobutyryl groups, releasing the highly fluorescent and membrane-impermeant 5(6)-carboxyfluorescein. This enzymatic activation forms the basis of its application in cell viability and proliferation assays. In the context of bioconjugation, the protected carboxyl group can be activated for coupling to amine-containing molecules, and the subsequent removal of the isobutyryl groups with a base like piperidine (B6355638) restores the fluorescence.

Quantitative data for this compound and its deprotected form, 5(6)-Carboxyfluorescein, are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of this compound (CFDI)

| Property | Value | Reference |

| Alternate Names | CFDI | [1] |

| CAS Number | 287111-44-8 | [2][3][4] |

| Molecular Formula | C29H24O9 | [1] |

| Molecular Weight | 516.50 g/mol | [1] |

| Appearance | Reported as a solid | [5] |

| Solubility | Soluble in organic solvents such as DMSO and DMF. | [5] |

| Storage | Recommended long-term storage at -20°C. | [5] |

Table 2: Physicochemical Properties of 5(6)-Carboxyfluorescein (FAM) - Deprotected Form

| Property | Value | Reference |

| CAS Number | 72088-94-9 | [6] |

| Molecular Formula | C21H12O7 | [6] |

| Molecular Weight | 376.32 g/mol | [6] |

| Appearance | Orange to brown crystalline powder and/or chunks. | |

| Excitation Maximum (λex) | 492 nm (in 0.1 M Tris pH 8.0) | [6] |

| Emission Maximum (λem) | 517 nm (in 0.1 M Tris pH 8.0) | |

| Molar Absorption Coefficient | ≥72000 L/(mol·cm) (at λmax 492 nm, in 0.01N NaOH) | |

| Solubility | Soluble in DMSO (~0.5 mg/mL), DMF, and Ethanol. Sparingly soluble in aqueous buffers. | [7] |

| Fluorescence | pH-dependent, with increased fluorescence in the physiological range of pH 6-7.4. |

Experimental Protocols

Cell Viability Assay using 5(6)-Carboxyfluorescein Diacetate (CFDA) - A Methodological Analog to CFDI

This protocol describes a general method for assessing cell viability using 5(6)-Carboxyfluorescein Diacetate (CFDA), which functions on the same principle as CFDI. Live cells with intact plasma membranes and active intracellular esterases will cleave the diacetate groups, leading to the accumulation of fluorescent carboxyfluorescein.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

5(6)-Carboxyfluorescein Diacetate (CFDA) stock solution (e.g., 1 mg/mL in DMSO)

-

96-well black-walled clear-bottom microplate

-

Fluorescence microplate reader or fluorescence microscope

Protocol:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well black-walled microplate at a desired density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment (Optional):

-

If assessing the cytotoxic effect of a compound, remove the medium and add fresh medium containing the test compound at various concentrations.

-

Incubate for the desired treatment period.

-

-

Staining with CFDA:

-

Prepare a fresh working solution of CFDA in pre-warmed culture medium or PBS. A final concentration of 1-5 µM is a good starting point, but this should be optimized for the specific cell type.

-

Gently aspirate the culture medium from the wells.

-

Wash the cells once with 100 µL of pre-warmed PBS.

-

Add 100 µL of the CFDA working solution to each well.

-

Incubate the plate at 37°C for 15-30 minutes, protected from light.

-

-

Fluorescence Measurement:

-

After incubation, gently wash the cells twice with 100 µL of pre-warmed PBS to remove extracellular dye.

-

Add 100 µL of fresh PBS or culture medium to each well.

-

Measure the fluorescence using a microplate reader with excitation at ~490 nm and emission at ~520 nm.[8]

-

Alternatively, visualize the stained cells under a fluorescence microscope using a standard FITC filter set. Live cells will exhibit bright green fluorescence, while dead cells will not be fluorescent.[9]

-

Workflow for Cell Viability Assay:

Caption: Workflow for assessing cell viability using a carboxyfluorescein di-ester probe.

Peptide Labeling with this compound (CFDI) and Subsequent Deprotection

This protocol outlines the steps for labeling a peptide with CFDI on a solid support, followed by the removal of the isobutyryl protecting groups to yield a fluorescently labeled peptide. This method is compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS).[10]

Materials:

-

Peptide-resin with a free N-terminal amine or a side-chain amine

-

This compound (CFDI)

-

Coupling reagents: e.g., HOBt (1-hydroxybenzotriazole) and DIC (N,N'-diisopropylcarbodiimide)

-

Solvents: DMF (N,N-dimethylformamide), DCM (dichloromethane)

-

Deprotection reagent: 20% piperidine in DMF

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Diethyl ether

Protocol:

-

Peptide Synthesis:

-

Synthesize the desired peptide sequence on a suitable resin using standard Fmoc-SPPS protocols.

-

After the final amino acid coupling, remove the N-terminal Fmoc group using 20% piperidine in DMF.

-

-

Coupling of CFDI:

-

Swell the peptide-resin in DMF.

-

In a separate vial, dissolve CFDI (1.5 eq.), HOBt (1.5 eq.), and DIC (1.7 eq.) in a minimal amount of DMF.

-

Allow the activation mixture to stand for 10 minutes.

-

Add the activated CFDI solution to the swollen peptide-resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. The reaction can be monitored using a Kaiser test to check for the disappearance of free amines.

-

-

Washing:

-

After the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and finally with methanol (B129727) (3x).

-

Dry the resin under vacuum.

-

-

Deprotection of Isobutyryl Groups:

-

Swell the CFDI-labeled peptide-resin in DMF.

-

Treat the resin with a solution of 20% piperidine in DMF for 20-30 minutes at room temperature.[10] This step removes the isobutyryl protecting groups from the fluorescein (B123965) moiety.

-

Wash the resin extensively with DMF to remove the piperidine and byproducts.

-

-

Cleavage and Purification:

-

Cleave the labeled and deprotected peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours.

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the fluorescently labeled peptide by reverse-phase HPLC.

-

Workflow for Peptide Labeling and Deprotection:

Caption: Workflow for solid-phase labeling of a peptide with CFDI and subsequent deprotection.

Conclusion

This compound is a valuable tool for researchers in cell biology and drug development. Its protected nature allows for more controlled and efficient labeling of biomolecules, while its intracellular activation mechanism provides a robust method for assessing cell viability. The detailed physicochemical data and experimental protocols provided in this guide are intended to facilitate the successful application of CFDI in a variety of research settings. By understanding the principles behind its use and following optimized procedures, scientists can leverage the unique properties of this versatile fluorescent probe to advance their research goals.

References

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Carboxyfluorescein | Sigma-Aldrich [sigmaaldrich.com]

- 4. targetmol.com [targetmol.com]

- 5. biosave.com [biosave.com]

- 6. 5(6)-Carboxyfluorescein | CAS 72088-94-9 | Cayman Chemical | Biomol.com [biomol.com]

- 7. 5(6)-Carboxyfluorescein | 72088-94-9 [chemicalbook.com]

- 8. microscopist.co.uk [microscopist.co.uk]

- 9. jrmds.in [jrmds.in]

- 10. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to 5(6)-Carboxyfluorescein Diisobutyrate (CFDI)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, applications, and handling of 5(6)-Carboxyfluorescein Diisobutyrate, a protected derivative of the widely used fluorophore, 5(6)-Carboxyfluorescein (FAM). This document is intended to serve as a technical resource for professionals in research and development who utilize fluorescent labeling techniques.

Core Chemical Properties and Structure

This compound (CFDI) is a derivative of carboxyfluorescein where the phenolic hydroxyl groups are acylated with isobutyric acid.[1] This protection strategy is crucial for applications such as solid-phase peptide synthesis, as it prevents the self-condensation and formation of fluorophore oligomers that can occur during the carboxyl activation steps required for labeling.[1] The isobutyryl protecting groups render the molecule non-fluorescent until they are removed, typically with piperidine (B6355638).[1]

The compound is a mixture of two isomers, the 5-carboxy and 6-carboxy positional isomers, arising from the synthesis of the parent carboxyfluorescein molecule.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Alternate Names | CFDI | [2][3] |

| Molecular Formula | C₂₉H₂₄O₉ | [2][3] |

| Molecular Weight | 516.50 g/mol | [2][3] |

| Appearance | Crystalline solid | [4] |

| Purity | ≥90% (mixture of isomers) | [4] |

For context, the properties of the deprotected, fluorescent form, 5(6)-Carboxyfluorescein, are provided below.

Table 2: Physical and Chemical Properties of 5(6)-Carboxyfluorescein (FAM)

| Property | Value | Reference |

| Synonyms | 5(6)-FAM | [4][5] |

| Molecular Formula | C₂₁H₁₂O₇ | [4][5] |

| Molecular Weight | 376.3 g/mol | [4][5] |

| CAS Number | 72088-94-9 | [4][5][6] |

| Appearance | Yellow-orange crystalline solid | [4][7] |

| Storage | -20°C, protect from light | [4] |

| pKa | 6.5 | [7] |

Solubility

The solubility of these compounds is critical for preparing stock solutions for experimental use.

Table 3: Solubility Data for 5(6)-Carboxyfluorescein (FAM)

| Solvent | Approximate Solubility | Reference |

| Ethanol (B145695) | 5 mg/mL | [4][5] |

| Dimethylformamide (DMF) | 1 mg/mL | [5] |

| Dimethyl sulfoxide (B87167) (DMSO) | 0.5 mg/mL | [4][5] |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [4][5] |

| Water (pH > 6) | Soluble | [7] |

Note: For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like ethanol or DMSO and then dilute with the aqueous buffer of choice.[4] Aqueous solutions are not recommended for storage for more than one day.[4]

Spectral Properties

The key characteristic of carboxyfluorescein is its bright green fluorescence, which is pH-dependent. The fluorescence emission increases in the physiological pH range of 6 to 7.4.[6][8] The diisobutyrate-protected form (CFDI) is not fluorescent until the protecting groups are removed.[1]

Table 4: Spectral Properties of 5(6)-Carboxyfluorescein (FAM)

| Property | Value | Condition | Reference |

| Excitation Maximum (λex) | 492 nm | - | [4][5] |

| Emission Maximum (λem) | 514 nm | - | [4][5] |

| Excitation Maximum (λex) | 493 nm | - | [9] |

| Emission Maximum (λem) | 517 nm | 0.1 M Tris pH 8.0 | [6][9] |

| Molar Extinction Coefficient (ε) | 83,000 cm⁻¹M⁻¹ | pH 9 | [7][9] |

| UV/Vis Absorbance (λmax) | 209, 225, 277 nm | - | [4][5] |

Mechanism of Action and Application

CFDI serves as a protected precursor for labeling biomolecules with carboxyfluorescein. The isobutyryl groups prevent the reactive hydroxyls on the xanthene core from participating in side reactions during conjugation, which is particularly important in automated solid-phase peptide synthesis (SPPS).

The general workflow involves coupling the carboxylic acid of CFDI to a primary amine on a target molecule (e.g., the N-terminus or a lysine (B10760008) side chain of a peptide). After successful conjugation, the isobutyryl groups are cleaved to reveal the fluorescent carboxyfluorescein moiety.

Caption: Logical flow of CFDI from a non-fluorescent precursor to a fluorescent label.

Experimental Protocols

Labeling of Peptides with CFDI during Solid-Phase Synthesis

This protocol outlines the general steps for coupling this compound to a resin-bound peptide.

Methodology:

-

Peptide Synthesis: Synthesize the desired peptide sequence on a solid support (e.g., Rink Amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

-

Fmoc Deprotection: Remove the final N-terminal Fmoc protecting group using a solution of 20% piperidine in DMF.

-

Activation and Coupling:

-

Prepare a solution of this compound (CFDI).

-

In a separate vessel, pre-activate the CFDI using a carbodiimide (B86325) coupling agent like N,N'-diisopropylcarbodiimide (DIC) and an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt) in a suitable solvent like N-Methyl-2-pyrrolidone (NMP) or DMF.

-

Add the activated CFDI solution to the peptide-resin.

-

Allow the coupling reaction to proceed for 60 minutes to several hours at room temperature with agitation.[10]

-

-

Washing: Thoroughly wash the resin with DMF and Dichloromethane (DCM) to remove excess reagents.

-

Removal of Oligomerized Fluorophore (Optional but Recommended): To remove any CFDI molecules that may have coupled to the hydroxyl groups of other conjugated CFDI molecules, treat the resin with 20% piperidine in DMF for 5-30 minutes.[10] This step cleaves the ester bond of the oligomerized fluorophore without removing the desired amide-linked label.

-

Deprotection of Isobutyryl Groups: The isobutyryl groups can be removed on-resin by treatment with 20% piperidine immediately before cleavage from the resin.[1]

-

Cleavage and Final Deprotection: Cleave the labeled peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

-

Purification: Purify the fluorescently labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: Step-by-step workflow for labeling peptides with CFDI on a solid support.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. 5(6)-Carboxyfluorescein | CAS 72088-94-9 | Cayman Chemical | Biomol.com [biomol.com]

- 6. 5(6)-羧基荧光素 BioReagent, suitable for fluorescence, ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. biotium.com [biotium.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. 5(6)-FAM [5-(and-6)-Carboxyfluorescein] *CAS 72088-94-9* | AAT Bioquest [aatbio.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Principle of 5(6)-Carboxyfluorescein Derivative Cell Staining

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core principles behind cell staining using 5(6)-Carboxyfluorescein derivatives, such as 5(6)-Carboxyfluorescein Diisobutyrate (CFDI) and the widely used 5(6)-Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE). It details the mechanism of action, presents key quantitative data, and offers comprehensive experimental protocols for laboratory application.

Core Principle of Staining

The use of carboxyfluorescein derivatives for cell staining relies on a fundamental enzymatic process within viable cells. These reagents are cell-permeable, non-fluorescent precursor molecules that become fluorescent only upon intracellular enzymatic activity, making them powerful tools for assessing cell viability and tracking cell populations.

Mechanism of Action

The staining process unfolds in a series of distinct steps:

-

Passive Diffusion: Non-fluorescent, lipophilic precursors like CFDI or CFDA-SE are membrane-permeant and passively diffuse across the plasma membrane into the cytoplasm of living cells[1][2][3].

-

Enzymatic Cleavage: Once inside a cell, ubiquitous intracellular enzymes known as carboxylesterases (CEs) recognize and hydrolyze the ester bonds[3][4][5][6]. This enzymatic action cleaves the protective isobutyrate (from CFDI) or acetate (B1210297) (from CFDA) groups from the carboxyfluorescein core[2][7].

-

Fluorescent Conversion & Retention: The hydrolysis yields the highly fluorescent molecule 5(6)-Carboxyfluorescein (CF)[1][4]. This product is more polar and negatively charged, rendering it membrane-impermeant and effectively trapping it within cells that have intact plasma membranes[1][8]. Consequently, only viable cells with both active esterases and intact membranes will exhibit bright green fluorescence.

Variants for Specific Applications

While the core principle of esterase cleavage is shared, different derivatives are tailored for specific applications:

-

5(6)-Carboxyfluorescein Diacetate (CFDA) & Diisobutyrate (CFDI): These are primarily used as viability indicators. After cleavage, the resulting carboxyfluorescein is retained within the cell, but not covalently bound.

-

5(6)-Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE): This is the most common variant for long-term cell tracking and proliferation studies[3][6]. After the acetate groups are cleaved to form carboxyfluorescein succinimidyl ester (CFSE), the amine-reactive succinimidyl ester group forms stable, covalent bonds with free amines on intracellular proteins[3][6]. This permanent labeling ensures the dye is not transferred to adjacent cells and is distributed equally between daughter cells upon division, allowing for generational analysis by flow cytometry[6][9].

Quantitative Data Presentation

The physicochemical and spectral properties of these compounds are critical for experimental design.

| Property | This compound (CFDI) | 5(6)-Carboxyfluorescein Diacetate, SE (CFDA-SE) | 5(6)-Carboxyfluorescein (Final Product) |

| Alternate Names | CFDI[10] | CFSE[3] | 5(6)-FAM[11] |

| Molecular Formula | C₂₉H₂₄O₉[10] | C₂₉H₁₉NO₁₁[3] | C₂₁H₁₂O₇[11] |

| Molecular Weight | 516.50 g/mol [10] | 557.46 g/mol [3] | 376.32 g/mol [11] |

| State | Solid | Solid | Powder[11] |

| Cell Permeability | Permeant (Precursor) | Permeant (Precursor)[3] | Impermeant (Product)[8] |

| Excitation (λex) | N/A (Non-fluorescent) | N/A (Non-fluorescent) | ~492 nm[3][11] |

| Emission (λem) | N/A (Non-fluorescent) | N/A (Non-fluorescent) | ~517 nm[3][11] |

| Solubility | Soluble in organic solvents (e.g., DMSO) | Soluble in anhydrous DMSO[12] | Soluble in DMF, DMSO, Ethanol[13] |

Experimental Protocols

Precise methodology is crucial for reproducible results. The following protocols are generalized for CFDA-SE, the most common derivative, and should be optimized for specific cell types and applications.

A. Reagent Preparation

-

Stock Solution (e.g., 10 mM): Prepare a stock solution at a concentration 1000-fold higher than the final working concentration[12]. For CFDA-SE (MW: 557.46), dissolve the required mass in high-quality, anhydrous Dimethyl Sulfoxide (DMSO). For example, to make a 10 mM solution, dissolve 5.6 mg in 1 mL of anhydrous DMSO.

-

Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and lead to hydrolysis of the reagent[12]. Store aliquots at -20°C, protected from light and moisture[3][12]. Properly stored stocks are typically stable for up to 2 months[12].

-

Working Solution (0.5 - 10 µM): Immediately before use, dilute the stock solution to the desired final concentration in a suitable buffer, such as pre-warmed (37°C) phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS), often containing 0.1% BSA[12]. The optimal concentration varies by cell type and application and must be determined empirically through titration[12].

| Application | Typical Final Concentration Range |

| In Vitro Proliferation Assays | 0.5 - 2 µM[12] |

| In Vivo Cell Tracking | 2 - 5 µM[12] |

| General Cell Labeling | 0.5 - 10 µM[12][14] |

B. Protocol for Staining Cells in Suspension

-

Cell Preparation: Harvest cells and wash them in PBS. Resuspend the cell pellet in pre-warmed (37°C) buffer (e.g., PBS with 0.1% BSA) at a concentration of 1-10 x 10⁶ cells/mL[12]. Ensure a single-cell suspension.

-

Dye Loading: Add an equal volume of the 2X working solution of CFDA-SE to the cell suspension. Mix gently but thoroughly.

-

Incubation: Incubate the cells for 5-15 minutes at 37°C, protected from light[9][12]. The optimal time should be titrated.

-

Stopping the Reaction: To stop the staining, add at least 5 volumes of ice-cold, complete culture medium (containing fetal bovine serum) to the tube. The proteins in the serum will quench any unreacted dye[12].

-

Washing: Pellet the cells by centrifugation (e.g., 350 x g for 5 minutes)[14]. Discard the supernatant and wash the cells two to three times with complete culture medium to remove any residual, unbound dye[12]. An additional 5-minute incubation at 37°C between the final washes can help unbound dye diffuse out of the cells[12].

-

Final Resuspension: Resuspend the final cell pellet in complete medium for subsequent culture or analysis.

C. Protocol for Staining Adherent Cells

-

Cell Preparation: Grow adherent cells on coverslips or in culture dishes to the desired confluency.

-

Dye Loading: Aspirate the culture medium and wash the cells once with pre-warmed PBS. Add the 1X CFDA-SE working solution to the cells, ensuring the entire monolayer is covered.

-

Incubation: Incubate for 10-15 minutes at 37°C in the dark.

-

Stopping and Washing: Aspirate the dye solution and wash the cells three times with complete culture medium.

-

Recovery: Add fresh, pre-warmed complete medium and incubate for an additional 30 minutes to ensure complete hydrolysis of the diacetate groups within the cells[9]. The cells are now ready for analysis or further experimentation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biotium.com [biotium.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. -Bacstain- CFDA solution BS03 manual | DOJINDO [dojindo.com]

- 5. Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. biotium.com [biotium.com]

- 9. cytologicsbio.com [cytologicsbio.com]

- 10. scbt.com [scbt.com]

- 11. 5(6)-Carboxyfluorescein Fluorescent Tracer [sigmaaldrich.com]

- 12. med.virginia.edu [med.virginia.edu]

- 13. 5(6)-Carboxyfluorescein | CAS:72088-94-9 | High Purity | Manufacturer BioCrick [biocrick.com]

- 14. hiv-forschung.de [hiv-forschung.de]

A Deep Dive into 5(6)-Carboxyfluorescein Diisobutyrate (CFDI): Mechanism of Action and Applications in Live Cell Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5(6)-Carboxyfluorescein Diisobutyrate (CFDI) is a powerful tool in the arsenal (B13267) of researchers studying cellular function. This cell-permeant esterase substrate serves as a robust indicator of intracellular enzymatic activity, which is intrinsically linked to cell viability and metabolic health. This technical guide provides a comprehensive overview of the mechanism of action of CFDI in live cells, detailed experimental protocols for its use, and quantitative data to inform experimental design. The information presented herein is intended to empower researchers, scientists, and drug development professionals to effectively utilize CFDI in their cell-based assays.

Core Mechanism of Action

The utility of this compound as a live-cell probe is predicated on a two-step intracellular process: passive diffusion across the cell membrane followed by enzymatic hydrolysis.

-

Cellular Uptake: CFDI is a non-polar, non-fluorescent molecule due to the presence of two isobutyrate ester groups. This lipophilic nature allows it to freely diffuse across the plasma membrane of live cells, entering the intracellular environment. This transport occurs via a passive diffusion process and is therefore not saturable.

-

Intracellular Hydrolysis: Once inside the cell, CFDI is recognized as a substrate by ubiquitous intracellular esterases, particularly carboxylesterases. These enzymes catalyze the hydrolysis of the isobutyrate ester bonds.

-

Fluorescence and Retention: The enzymatic cleavage of the isobutyrate groups yields the highly polar and fluorescent molecule 5(6)-carboxyfluorescein. The addition of the carboxyl group significantly increases the molecule's negative charge, rendering it membrane-impermeant. This ensures that the fluorescent product is retained within cells that possess an intact plasma membrane. The trapped carboxyfluorescein exhibits bright green fluorescence upon excitation, and the intensity of this fluorescence is directly proportional to the intracellular esterase activity.

This entire process is contingent on both enzymatic activity and membrane integrity, making it a reliable indicator of cell viability and metabolic function.

Quantitative Data

Table 1: Physicochemical and Kinetic Properties of cFDA and its Hydrolysis Product

| Parameter | Value | Compound | Notes |

| Permeability Coefficient | 1.3 x 10-8 m s-1 | cFDA | In Saccharomyces cerevisiae.[1] |

| Vmax (apparent) | 12.3 nmol·min-1·mg of protein-1 | cFDA | Hydrolysis in Saccharomyces cerevisiae cell extracts at 40°C.[1] |

| Km (apparent) | 0.29 mM | cFDA | Hydrolysis in Saccharomyces cerevisiae cell extracts at 40°C.[1] |

Table 2: Spectroscopic Properties of 5(6)-Carboxyfluorescein

| Parameter | Value | Conditions |

| Excitation Wavelength (λex) | ~492 nm | pH > 7 |

| Emission Wavelength (λem) | ~517 nm | pH > 7 |

| pKa | ~6.4 | Aqueous solution |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing CFDI. These protocols are based on established procedures for similar esterase substrates and should be optimized for specific cell types and experimental conditions.

Protocol 1: General Cell Loading with CFDI for Fluorescence Microscopy

1. Reagent Preparation:

- CFDI Stock Solution (1-10 mM): Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). Aliquot and store at -20°C, protected from light.

- Loading Buffer: A balanced salt solution such as Hanks' Balanced Salt Solution (HBSS) or a serum-free cell culture medium is recommended. For certain cell types, the addition of a non-ionic surfactant like Pluronic® F-127 (at a final concentration of 0.02-0.04%) to the loading buffer can aid in the uniform loading of the dye.

2. Cell Preparation:

- Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) and culture until the desired confluency is reached.

- On the day of the experiment, aspirate the culture medium and wash the cells once with pre-warmed (37°C) loading buffer.

3. Dye Loading:

- Prepare a working solution of CFDI in the loading buffer at a final concentration typically ranging from 1 to 10 µM. The optimal concentration should be determined empirically for each cell type to maximize signal while minimizing potential cytotoxicity.

- Add the CFDI working solution to the cells and incubate for 15-60 minutes at 37°C, protected from light. The incubation time will vary depending on the cell type and its intrinsic esterase activity.

4. Washing and Imaging:

- Following incubation, aspirate the loading solution and wash the cells two to three times with pre-warmed loading buffer to remove any extracellular dye.

- Add fresh, pre-warmed loading buffer or culture medium to the cells.

- Image the cells using a fluorescence microscope equipped with a standard fluorescein (B123965) filter set (e.g., excitation ~490 nm, emission ~520 nm).

Protocol 2: Cell Viability/Cytotoxicity Assay using Flow Cytometry

1. Reagent Preparation:

- Prepare a CFDI stock solution as described in Protocol 1.

- Prepare a stock solution of a dead cell stain, such as Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD), according to the manufacturer's instructions.

2. Cell Preparation:

- Harvest cells and prepare a single-cell suspension in an appropriate buffer (e.g., PBS with 1% BSA).

- Adjust the cell concentration to approximately 1 x 106 cells/mL.

3. Dye Loading:

- Add CFDI to the cell suspension to a final concentration of 1-10 µM.

- Incubate for 15-30 minutes at 37°C, protected from light.

4. Staining for Dead Cells:

- After the CFDI incubation, add the dead cell stain (e.g., PI to a final concentration of 1-5 µg/mL) to the cell suspension.

- Incubate for 5-15 minutes on ice, protected from light.

5. Flow Cytometric Analysis:

- Analyze the stained cells on a flow cytometer.

- Use a 488 nm laser for excitation.

- Collect the green fluorescence from carboxyfluorescein in the FL1 channel (typically ~530/30 nm bandpass filter).

- Collect the red fluorescence from the dead cell stain in the appropriate channel (e.g., FL3 for PI, ~670 nm longpass filter).

- Live cells will be CFDI-positive and dead cell stain-negative. Dead cells will be CFDI-negative or dimly positive and dead cell stain-positive.

Visualizations

Mechanism of Action of CFDI in Live Cells

Caption: The intracellular conversion of non-fluorescent CFDI to fluorescent carboxyfluorescein.

Experimental Workflow for a CFDI-based Cell Viability Assay

Caption: A typical workflow for assessing cell viability using CFDI and a dead cell stain.

Conclusion

This compound is a valuable probe for the assessment of intracellular esterase activity, which serves as a reliable indicator of cell health and viability. Its mechanism of action, based on passive diffusion and subsequent enzymatic conversion to a fluorescent, membrane-impermeant product, allows for the clear distinction between live and dead or metabolically inactive cells. While specific quantitative data for CFDI is limited, the information available for the closely related compound cFDA provides a strong foundation for experimental design. The protocols and visualizations provided in this guide are intended to facilitate the successful application of CFDI in a variety of cell-based assays, ultimately contributing to a deeper understanding of cellular physiology and the development of new therapeutic strategies.

References

An In-depth Technical Guide to Intracellular Esterase Activity on 5(6)-Carboxyfluorescein Diisobutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular esterases are a diverse group of enzymes that catalyze the hydrolysis of ester bonds, playing a crucial role in various cellular processes, including metabolism, signal transduction, and detoxification. The activity of these enzymes is often utilized as an indicator of cell viability and metabolic function. 5(6)-Carboxyfluorescein Diisobutyrate (CFDI) is a non-fluorescent, cell-permeant compound that serves as a fluorogenic substrate for intracellular esterases. This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation related to the use of CFDI for measuring intracellular esterase activity.

Principle of the Assay:

The assay is based on the passive diffusion of the non-polar CFDI molecule across the cell membrane into the cytoplasm. Once inside the cell, ubiquitous intracellular esterases cleave the isobutyrate ester groups from the CFDI molecule. This hydrolysis yields the highly fluorescent and membrane-impermeant molecule 5(6)-carboxyfluorescein. The accumulation of the fluorescent product within viable cells, which can be quantified using fluorescence microscopy or flow cytometry, is directly proportional to the intracellular esterase activity.

Mechanism of Action and Signaling Pathway

The conversion of CFDI to its fluorescent form is a two-step process that relies on both passive transport and enzymatic activity.

-

Passive Diffusion: CFDI, being a lipophilic molecule, readily crosses the plasma membrane of viable cells, moving down its concentration gradient.

-

Enzymatic Hydrolysis: Within the cytoplasm, intracellular esterases recognize and hydrolyze the two isobutyrate ester bonds of CFDI. This enzymatic reaction removes the quenching groups, leading to the formation of the fluorescent 5(6)-carboxyfluorescein. The carboxyl group on the fluorescein (B123965) moiety enhances its retention within the cell.

Figure 1. Signaling pathway of CFDI hydrolysis.

Quantitative Data Summary

Table 1: Hydrolysis Kinetics of cFDA by Intracellular Esterases in Saccharomyces cerevisiae [1]

| Parameter | Value | Unit |

| Apparent Vmax | 12.3 | nmol·min⁻¹·mg of protein⁻¹ |

| Apparent Km | 0.29 | mM |

Table 2: Permeability Coefficient for cFDA in Saccharomyces cerevisiae [1]

| Parameter | Value | Unit |

| Permeability Coefficient | 1.3 x 10⁻⁸ | m·s⁻¹ |

Experimental Protocols

This section provides detailed methodologies for performing an intracellular esterase activity assay using a carboxyfluorescein diester substrate. The following protocol is adapted from established methods for 5-(and 6-)-carboxyfluorescein diacetate succinimidyl ester (CFDA-SE), which shares a similar hydrolysis mechanism.

Preparation of Reagents

-

CFDI Stock Solution (10 mM):

-

Prepare the stock solution in anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Aliquot into single-use vials to avoid repeated freeze-thaw cycles.

-

Store at -20°C, protected from light and moisture.

-

-

Working Solution (1-50 µM):

-

On the day of the experiment, dilute the 10 mM stock solution in a suitable buffer (e.g., phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)) to the desired final concentration. The optimal concentration may vary depending on the cell type and should be determined empirically.

-

Experimental Workflow for Suspension Cells (Flow Cytometry)

References

An In-depth Technical Guide to the Spectral Properties of 5(6)-Carboxyfluorescein Following Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of 5(6)-Carboxyfluorescein (B613776), the fluorescent product resulting from the hydrolysis of its non-fluorescent precursor, 5(6)-Carboxyfluorescein Diisobutyrate (CFDI). This document details the mechanism of activation, key spectral characteristics, and standardized experimental protocols for its application in cellular assays.

Introduction and Mechanism of Action

This compound (CFDI) is a cell-permeable compound that serves as a fluorogenic substrate for detecting intracellular esterase activity. Structurally similar to the more commonly known 5(6)-carboxyfluorescein diacetate (CFDA), CFDI is rendered cell-permeable by the two isobutyrate ester groups, which mask the polar hydroxyl groups of the fluorescein (B123965) core. This modification also renders the molecule non-fluorescent.

Once CFDI diffuses across the plasma membrane into a viable cell, intracellular esterase enzymes hydrolyze the isobutyrate groups.[1][2] This enzymatic cleavage unmasks the hydroxyl groups, yielding the highly fluorescent and membrane-impermeant molecule, 5(6)-carboxyfluorescein.[3][4] Because the fluorescent product is trapped within cells that possess intact membranes and active metabolism (esterase activity), the resulting fluorescence is a robust indicator of cell viability and activity.[1]

Caption: Hydrolysis of CFDI to fluorescent 5(6)-Carboxyfluorescein by intracellular esterases.

Spectral Properties of 5(6)-Carboxyfluorescein

Following enzymatic hydrolysis, 5(6)-carboxyfluorescein (also commonly known as FAM) exhibits strong fluorescence with spectral characteristics that are highly dependent on pH.[5] The fluorescence intensity increases with rising pH over the physiological range of 6.0 to 7.4. The key spectral properties are summarized in the table below.

| Spectral Property | Value | Conditions |

| Excitation Maximum (λex) | ~492 - 495 nm | 0.1 M Tris, pH 8.0 / Aqueous Buffer[6][7][8] |

| Emission Maximum (λem) | ~515 - 517 nm | 0.1 M Tris, pH 8.0 / Aqueous Buffer[6][7][8][9] |

| Quantum Yield (Φ) | 0.93 | 0.1 M NaOH[10] |

| Molar Extinction Coefficient (ε) | 75,000 cm⁻¹M⁻¹ | pH 9.0 |

Note: The exact excitation and emission maxima can be influenced by the local environment, including pH and conjugation to biomolecules.[5][11]

Experimental Protocols

General Protocol for Cellular Labeling with CFDI

This protocol outlines a general procedure for labeling live cells with a CFDI precursor, adapted from established methods for the similar compound, CFDA-SE.[8][12][13] Optimization is recommended for specific cell types and applications.

Materials:

-

CFDI stock solution (e.g., 1-5 mM in anhydrous DMSO)

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Complete cell culture medium

-

Cell suspension of interest

Procedure:

-

Prepare Cell Suspension: Harvest cells and resuspend them in pre-warmed (37°C) PBS or other appropriate buffer without amine groups at a concentration of 1 x 10⁶ cells/mL.

-

Prepare Labeling Solution: Prepare a 2X working solution of CFDI by diluting the DMSO stock solution in the same buffer used for cell suspension. The final concentration typically ranges from 0.5 to 10 µM; this must be optimized.[12]

-

Cell Labeling: Add an equal volume of the 2X CFDI working solution to the cell suspension. Mix gently.

-

Incubation for Hydrolysis: Incubate the cells for 15-30 minutes at 37°C, protected from light, to allow for CFDI uptake and subsequent hydrolysis by intracellular esterases.[1][8]

-

Stop Labeling: Terminate the labeling reaction by adding 4-5 volumes of cold, complete culture medium. The proteins in the serum will react with any residual, unhydrolyzed CFDI.

-

Washing: Centrifuge the cells, discard the supernatant, and wash the cell pellet three times with fresh culture medium to remove any extracellular dye. An additional incubation for 30 minutes at 37°C after the second wash can help ensure complete hydrolysis and allow excess dye to diffuse out.[12]

-

Analysis: Resuspend the final cell pellet in the appropriate medium for analysis by flow cytometry or fluorescence microscopy.

Caption: Experimental workflow for cell labeling and analysis using CFDI.

Measurement of Spectral Properties

The fluorescence of hydrolyzed CFDI (5(6)-carboxyfluorescein) can be quantified using a spectrofluorometer or spectrophotometer.[14][15]

Instrumentation:

-

Spectrofluorometer or a plate reader with fluorescence capabilities.

-

Spectrophotometer for absorbance measurements (to determine the extinction coefficient).

Procedure for Fluorescence Measurement:

-

Sample Preparation: Prepare a dilution series of a 5(6)-carboxyfluorescein standard in a buffer of known pH (e.g., 60 mM sodium phosphate (B84403) buffer, pH 7.6).[16]

-

Instrument Setup: Set the excitation wavelength of the spectrofluorometer to ~490 nm.[16]

-

Emission Scan: Record the emission spectrum from approximately 500 nm to 600 nm. The peak fluorescence intensity should be observed around 515-517 nm.[6][9]

-

Quantification: For quantitative analysis of enzyme activity, measure the fluorescence intensity at the emission maximum over time.[14] The rate of increase in fluorescence corresponds to the rate of CFDI hydrolysis.

Key Applications

The conversion of CFDI to its fluorescent form is a cornerstone of various cell-based assays:

-

Cell Viability and Cytotoxicity: Only cells with active esterases and intact membranes can hydrolyze CFDI and retain the fluorescent product, making it an excellent marker for live cells.

-

Cell Proliferation: When used in its succinimidyl ester form (CFDA-SE), the dye covalently binds to intracellular proteins. As cells divide, the fluorescence is distributed equally between daughter cells, leading to a successive halving of fluorescence intensity with each generation, which can be tracked by flow cytometry.[1][4][17]

-

Cell Tracking: The stable, bright fluorescence allows for both in vitro and in vivo tracking of labeled cell populations over time.[2]

References

- 1. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. stemcell.com [stemcell.com]

- 3. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. FluoroFinder [app.fluorofinder.com]

- 7. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]

- 8. bio-rad.com [bio-rad.com]

- 9. Spectrum [FAM (Carboxyfluorescein)] | AAT Bioquest [aatbio.com]

- 10. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 11. researchgate.net [researchgate.net]

- 12. med.virginia.edu [med.virginia.edu]

- 13. Labeling with CFDA(CFSE) | ORP Core Facilities | University of Arizona [cores.arizona.edu]

- 14. Fluorescein diacetate assay - for plastic degrading enzymes in algae [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. [PDF] The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Advantages of Isobutyryl Groups in Fluorescent Probes

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The modification of fluorophores with specific chemical moieties is a cornerstone of modern fluorescent probe design, enabling enhanced performance, specificity, and utility in complex biological systems. Among these modifications, the incorporation of an isobutyryl group as a "caging" or protecting element has emerged as a powerful strategy. This guide details the core advantages of using isobutyryl groups in the development of fluorescent probes, focusing on their role in creating enzyme-activated, "turn-on" sensors. Key benefits include enhanced cell permeability, the ability to confer high enzymatic specificity, and a mechanism for significant fluorescence enhancement upon cleavage. This document provides a comprehensive overview of the photophysical properties, detailed experimental protocols for synthesis and application, and visual diagrams of the underlying mechanisms and workflows.

Core Advantages of Isobutyryl Groups

The isobutyryl group, a simple alkyl ester, imparts several advantageous properties to a fluorescent probe, transforming a constitutively "on" fluorophore into a conditionally activated, intelligent sensor.

-

Improved Cell Permeability: The inherent polarity of many fluorophore core structures, often due to hydroxyl or carboxyl groups, can hinder their passage across the hydrophobic lipid bilayer of cell membranes. The addition of a relatively nonpolar isobutyryl group masks these polar functionalities, increasing the overall hydrophobicity of the probe. This modification facilitates passive diffusion into the cell, a critical prerequisite for imaging intracellular targets. Ester derivatives of fluorophores generally show improved cellular permeation by shielding hydrophilic groups.

-

Enzyme-Activated "Turn-On" Mechanism: The isobutyryl group acts as a "caging" moiety that often quenches the fluorescence of the parent dye. This is typically due to the disruption of the fluorophore's π-electron system. The ester bond linking the isobutyryl group to the fluorophore can be designed to be a substrate for specific intracellular enzymes, such as esterases. Upon enzymatic cleavage, the original hydroxylated fluorophore is regenerated, restoring its π-system and leading to a significant, often several hundred-fold, increase in fluorescence intensity. This "off-on" switching mechanism provides a high signal-to-noise ratio, as the fluorescence is only generated in the presence of the target enzyme's activity.

-

High Substrate Specificity for Butyrylcholinesterase (BChE): A paramount advantage of the isobutyryl (or butyryl) group is its utility in designing probes with high selectivity for butyrylcholinesterase (BChE) over the structurally similar acetylcholinesterase (AChE).[1] BChE is an important biomarker for various pathologies, including Alzheimer's disease and liver dysfunction.[2] The active site of BChE features a larger acyl-binding pocket compared to AChE. This structural difference can be exploited by using the bulkier isobutyryl group as a recognition element. Probes bearing this group fit preferentially into the BChE active site, leading to efficient hydrolysis, while being poor substrates for AChE. This rational design strategy enables the specific monitoring of BChE activity in complex biological samples where both enzymes are present.[1][3]

Data Presentation: Quantitative Properties of Butyryl/Isobutyryl Probes

The performance of enzyme-activated probes can be quantified by their photophysical and kinetic parameters. The data below is compiled for representative butyryl-activated fluorescent probes targeting Butyrylcholinesterase (BChE).

Table 1: Photophysical Properties of BChE-Activated Probes

| Probe Name | State | λex (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| P5 Probe [4] | Caged (before BChE) | 520 | 584 | 64 | 0.0032 | N/A |

| Uncaged (after BChE) | 520 | 584 | 64 | 0.151 | N/A | |

| CYBA Probe [3] | Caged (CYBA) | 430 | ~710 | ~280 | Very Low (not specified) | N/A |

| Uncaged (TBO) | 610 | 710 | 100 | High (not specified) | ~4.5 x 10⁴ (at 610 nm) |

N/A: Data not available in the cited literature.

Table 2: Enzyme Kinetic Parameters for BChE-Activated Probes

| Probe Name | Target Enzyme | Kₘ (μM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹) | Limit of Detection (LOD) |

| BChE-NIRFP | BChE | 11.7 ± 1.2 | 10.3 ± 0.8 | 8.8 x 10⁵ | N/A |

| CYBA [5] | BChE | 2.15 ± 0.21 | N/A | N/A | N/A |

| P5 Probe [4] | BChE | N/A | N/A | N/A | 16.7 ng/mL |

Experimental Protocols

The following sections provide generalized yet detailed methodologies for the synthesis, characterization, and application of isobutyryl-caged fluorescent probes.

Synthesis of an Isobutyryl-Caged Fluorophore

This protocol describes a general acylation reaction to attach an isobutyryl group to a hydroxyl-containing fluorophore (e.g., a hemicyanine dye).

Materials:

-

Hydroxy-functionalized fluorophore (e.g., HCy)

-

Isobutyryl chloride or isobutyric anhydride

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (B128534) (TEA) or Pyridine (as a base)

-

Argon or Nitrogen gas supply

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer and stir bar

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., DCM/Methanol (B129727) mixture)

Procedure:

-

Preparation: Dry all glassware thoroughly in an oven and allow to cool under an inert atmosphere (Argon or Nitrogen).

-

Reaction Setup: Dissolve the hydroxy-functionalized fluorophore (1.0 eq) in anhydrous DCM in a round-bottom flask. Add the base, such as triethylamine (1.5-2.0 eq), to the solution and stir.

-

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add isobutyryl chloride (1.2 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirring solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting fluorophore is consumed.

-

Workup: Once the reaction is complete, quench it by adding a small amount of water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the pure isobutyryl-caged probe.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Enzyme Kinetics Assay

This protocol outlines the procedure for determining the Michaelis-Menten kinetic parameters (Kₘ and Vmax) of an isobutyryl-caged probe with its target esterase.[5]

Materials:

-

Isobutyryl-caged fluorescent probe stock solution (in DMSO)

-

Purified enzyme (e.g., human BChE) stock solution

-

Reaction buffer (e.g., 100 mM PBS, pH 7.4)

-

96-well microplate (black, clear bottom)

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Preparation: Prepare a series of dilutions of the isobutyryl-caged probe in the reaction buffer, covering a concentration range from approximately 0.1 × Kₘ to 10 × Kₘ (if Kₘ is unknown, a wide range from 0.1 to 100 μM is a good starting point).

-

Enzyme Addition: To each well of the 96-well plate, add the probe solution. Pre-incubate the plate at 37 °C for 3-5 minutes.

-

Initiate Reaction: Initiate the enzymatic reaction by adding a fixed, known concentration of the enzyme (e.g., 1 U/mL BChE) to each well.

-

Fluorescence Monitoring: Immediately begin monitoring the fluorescence intensity over time using the microplate reader. Set the excitation and emission wavelengths appropriate for the uncaged (cleaved) fluorophore. Record data every 30-60 seconds for 15-30 minutes.

-

Data Analysis:

-

For each substrate concentration, plot fluorescence intensity versus time. The initial velocity (V₀) is the slope of the linear portion of this curve.

-

Plot the calculated initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Fit this data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, Origin): V₀ = (Vmax * [S]) / (Kₘ + [S]).

-

This analysis will yield the values for Vmax and Kₘ.[6]

-

The turnover number, kcat, can be calculated using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration used in the assay.[7]

-

Live Cell Imaging Protocol

This protocol provides a general workflow for imaging endogenous esterase activity in living cells using an isobutyryl-caged probe.[8]

Materials:

-

Adherent cells (e.g., SH-SY5Y, PC12)

-

Glass-bottom cell culture dishes or 96-well imaging plates

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Isobutyryl-caged fluorescent probe stock solution (in DMSO)

-

Optional: Nuclear counterstain (e.g., Hoechst 33342)

-

Optional: Enzyme inhibitors for control experiments (e.g., a specific BChE inhibitor)

-

Fluorescence microscope (confocal or widefield) with an environmental chamber (37 °C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells onto glass-bottom dishes at an appropriate density (e.g., 3 x 10⁵ cells/mL) and allow them to adhere and grow for 24-48 hours in a cell culture incubator.

-

Control (Inhibitor) Group (Optional): For control experiments, pre-incubate a subset of cells with a specific enzyme inhibitor for 1-2 hours to confirm that the probe's activation is dependent on the target enzyme.

-

Probe Loading:

-

Remove the culture medium from the cells and wash them three times with warm PBS or serum-free medium to remove any exogenous esterases present in fetal bovine serum.

-

Prepare a working solution of the isobutyryl-caged probe in serum-free medium or PBS (e.g., 5-10 μM final concentration).

-

Incubate the cells with the probe solution at 37 °C for 15-30 minutes. Protect from light.

-

-

Washing and Staining (Optional):

-

Remove the probe solution and wash the cells again with PBS to remove any excess, uninternalized probe.

-

Add fresh imaging medium (phenol red-free medium is recommended to reduce background fluorescence).

-

If desired, add a nuclear counterstain like Hoechst 33342 and incubate for an additional 5-10 minutes.

-

-

Imaging:

-

Transfer the dish to the fluorescence microscope equipped with an environmental chamber.

-

Acquire images using the appropriate filter sets for the uncaged fluorophore and any counterstains. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity.[9]

-

For time-lapse imaging, acquire images at regular intervals to monitor the dynamic changes in enzyme activity.

-

-

Image Analysis: Quantify the fluorescence intensity in individual cells or regions of interest using image analysis software (e.g., ImageJ/Fiji). Compare the fluorescence signals between control and experimental groups.

Mandatory Visualizations

Signaling Pathway: Enzyme-Activated Probe Mechanism

Experimental Workflow

Logical Relationship: Caged vs. Uncaged Probe Properties

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Butyrylcholinesterase-Activated Near-Infrared Fluorogenic Probe for Live-Cell and In Vivo Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rational design of a near-infrared fluorescent probe for monitoring butyrylcholinesterase activity and its application in development of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Rational design of a near-infrared fluorescent probe for monitoring butyrylcholinesterase activity and its application in development of inhibitors [frontiersin.org]

- 6. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Synthesis of 5(6)-Carboxyfluorescein Diisobutyrate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of 5(6)-Carboxyfluorescein (B613776) Diisobutyrate, a protected form of the widely used fluorescent dye, 5(6)-Carboxyfluorescein (FAM). The protection of the phenolic hydroxyl groups with isobutyryl moieties prevents potential side reactions and self-condensation during subsequent conjugation reactions, making it a valuable intermediate in the synthesis of fluorescently labeled biomolecules. This guide details the synthetic pathway, experimental protocols, and relevant data for the preparation of this important compound.

Synthetic Pathway Overview

The synthesis of 5(6)-Carboxyfluorescein Diisobutyrate is a two-step process. The first step involves the synthesis of the precursor, 5(6)-Carboxyfluorescein, through the condensation of trimellitic anhydride (B1165640) and resorcinol (B1680541). The second step is the acylation of the phenolic hydroxyl groups of 5(6)-Carboxyfluorescein using isobutyric anhydride to yield the final product.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of 5(6)-Carboxyfluorescein and its subsequent conversion to this compound.

This procedure is adapted from established methods for the synthesis of carboxyfluorescein.[1][2][3]

Experimental Workflow:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Trimellitic anhydride | 192.12 | 25.0 g | 0.13 |

| Resorcinol | 110.11 | 28.6 g | 0.26 |

| Methanesulfonic acid | 96.11 | 1 M solution | - |

Procedure:

-

To a solution of resorcinol (28.6 g, 0.26 mol) in methanesulfonic acid (1M), add 1,2,4-benzenetricarboxylic anhydride (25.0 g, 0.13 mol).[3]

-

Attach an air condenser to the reaction flask and heat the mixture at 85°C in an open vessel for 24 hours.[3]

-

After heating, allow the reaction mixture to cool to room temperature.[3]

-

Pour the cooled mixture into 7 volumes of ice/water, which will result in the formation of an orange-yellow precipitate.[3]

-

Collect the precipitate by filtration and dry it in an oven at 200°C to obtain the crude 5(6)-carboxyfluorescein.[3]

Purification:

The crude product is a mixture of the 5- and 6-isomers. Separation of the isomers can be achieved by fractional crystallization from methanol/hexane or ethanol/hexane.[3]

Characterization:

The resulting 5(6)-carboxyfluorescein can be characterized by standard analytical techniques such as ¹H NMR and mass spectrometry to confirm its identity and purity.

This procedure is based on analogous acylation reactions of 5(6)-carboxyfluorescein with other anhydrides, such as acetic anhydride and trimethylacetic anhydride.[4]

Experimental Workflow:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Suggested Quantity | Suggested Moles |

| 5(6)-Carboxyfluorescein | 376.32 | 490 mg | 1.3 mmol |

| Isobutyric anhydride | 158.19 | ~8 mL | ~50 mmol (excess) |

| Tetrahydrofuran (THF) | 72.11 | 30 mL | - |

| Water | 18.02 | 15 mL | - |

Procedure:

-

In a round-bottom flask, stir 5(6)-carboxyfluorescein (490 mg) in isobutyric anhydride (8 mL, ~30 equivalents).[4]

-

Heat the reaction mixture at 110°C for 3 hours.[4]

-

After cooling, stir the resulting mixture in a solution of water (15 mL) and THF (30 mL) at room temperature for 2 days to hydrolyze the excess anhydride.[4]

-

Remove the solvents under reduced pressure (in vacuo).[4]

Purification:

The residue can be purified by preparative HPLC to separate the 5- and 6-carboxyfluorescein (B556484) diisobutyrate isomers. A C18 column with a gradient of acetonitrile (B52724) in 0.1% trifluoroacetic acid is a suitable purification system.[4]

Data Summary

The following table summarizes the key quantitative data for the synthesis of 5(6)-Carboxyfluorescein and its dipivalate analog, which serves as a model for the diisobutyrate synthesis.

| Step | Reactants | Reagent/Solvent | Temperature (°C) | Time (h) | Product | Yield |

| 1 | Trimellitic anhydride, Resorcinol | Methanesulfonic acid | 80-85 | 24 | 5(6)-Carboxyfluorescein | ~80% (crude) |

| 2 (Analogous) | 5(6)-Carboxyfluorescein | Trimethyl acetic anhydride | 110 | 3 | 5- and 6-Carboxyfluorescein Dipivalate | 221 mg (5-isomer), 198 mg (6-isomer) from 490 mg starting material |

Conclusion

The synthesis of this compound provides a valuable chemical entity for bioconjugation and the development of fluorescent probes. By protecting the phenolic hydroxyl groups, this derivative offers improved stability and reactivity for subsequent labeling reactions. The protocols outlined in this guide, based on established and analogous chemical transformations, provide a clear pathway for the successful synthesis and purification of this important compound. Researchers and scientists in drug development can utilize this guide to produce high-quality this compound for their specific applications.

References

The Comprehensive Guide to 5(6)-Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) for Long-Term Cell Tracking

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5(6)-Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE), a widely used fluorescent dye for the long-term tracking of living cells. This document details the mechanism of action, experimental protocols, and key quantitative data to facilitate its effective use in research and development.

Introduction to CFSE

5(6)-Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE), commonly known as CFSE, is a reliable and versatile fluorescent dye for long-term cell tracking and the analysis of cell proliferation.[1] Its ability to be retained in cells for extended periods and be equally distributed to daughter cells upon division makes it an invaluable tool in immunology, oncology, and stem cell research.[2] CFSE is cell-permeable and initially non-fluorescent. Once inside a cell, intracellular esterases cleave the acetate (B1210297) groups, rendering the molecule fluorescent and amine-reactive. The succinimidyl ester group then covalently binds to intracellular proteins, ensuring stable, long-term labeling.[3]

Mechanism of Action

The mechanism of CFSE labeling involves a two-step intracellular activation process, ensuring that only viable cells with active esterases are labeled.

Caption: Intracellular activation and covalent labeling mechanism of CFSE.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of CFSE for cell tracking.

Table 1: Recommended Staining Concentrations and Viability

| Cell Type | CFSE Concentration (µM) | Effect on Viability | Reference |

| Human Lymphocytes | 1.5 | Minimal impact | [3] |

| Various | 0.5 - 20 | Concentration-dependent; higher concentrations can reduce viability | [4] |

| K562 cells | Up to 30 | Minimally affected | [5] |

| General guideline | 0.5 - 5 (in vitro) | Lower concentrations recommended to minimize toxicity | [6] |

| General guideline | 2 - 5 (in vivo) | Higher concentrations may be needed for transplanted cells | [6] |

Table 2: Dye Retention and Proliferation Analysis

| Parameter | Value | Notes | Reference |

| Detectable Generations | 8 to 10 | In lymphocytes using flow cytometry | [7] |

| In vivo Signal Duration | Weeks | In transplanted cells | [7] |

| Fluorescence Halving | With each cell division | Allows for tracking of successive generations | |

| Long-term Monitoring | Up to 5 days | In cytotoxicity assays | [8] |

Experimental Protocols

Below are detailed protocols for cell labeling with CFSE. It is recommended to optimize the CFSE concentration for each cell type and experimental condition.[4]

Preparation of CFSE Stock Solution

-

Reconstitution : CFSE is typically supplied as a lyophilized powder. Reconstitute it in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, for instance, at a concentration of 5 mM.[4]

-

Aliquoting and Storage : Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light and moisture.[4][6] Avoid repeated freeze-thaw cycles.[4] Yellow discoloration of the solution may indicate degradation.[3]

General Cell Labeling Protocol

This protocol is a general guideline and should be optimized for specific cell types and applications.

Caption: A step-by-step workflow for labeling cells with CFSE.

Detailed Protocol for Lymphocyte Staining

This protocol has been optimized for human lymphocytes.[3]

-

Cell Preparation : Prepare a cell suspension of 20 million cells per mL in a buffer with low serum concentration, such as PBS with 0.1% FBS.[3]

-

Labeling : Add CFSE to a final concentration of 1.5 µM. Gently vortex and incubate for 8 minutes at room temperature.[3]

-

Stopping the Reaction and Efflux : Add an equal volume of pre-warmed, 100% FBS and incubate in a 37°C water bath for 10 minutes. This step helps to stop the reaction and allows cells to efflux some of the unincorporated dye.[3]

-

Washing :

-

Centrifuge the cells at 400 x g for 5 minutes.

-

Discard the supernatant and vortex the pellet to obtain a single-cell suspension.

-

Resuspend the cells in 2% FBS/PBS (1 mL for every million cells).

-

Repeat the centrifugation and resuspension steps for a total of three washes.[3]

-

-

Analysis : A sample of the cells should be analyzed on day zero to determine the initial labeling intensity.[3] The cells are now ready for culture or further experiments.

Considerations and Best Practices

-

Toxicity : High concentrations of CFSE can be toxic to cells and may impair their function.[3][6] It is crucial to determine the optimal concentration that provides bright staining with minimal cytotoxicity for your specific cell type.

-

Serum Concentration : The labeling step should be performed in a low-serum or serum-free medium because CFSE can react with proteins in the serum.[3]

-

Homogeneous Staining : Ensure a single-cell suspension before labeling to achieve uniform staining. Clumped cells will result in heterogeneous fluorescence intensity.

-

Controls : Always include an unlabeled cell population as a negative control to set the background fluorescence for flow cytometry.[1]

-

Multicolor Experiments : CFSE fluoresces in the green channel, similar to FITC and GFP.[3][7] This should be considered when designing multicolor flow cytometry panels, and appropriate compensation must be applied.

Conclusion

5(6)-Carboxyfluorescein Diacetate Succinimidyl Ester is a powerful tool for the long-term tracking of cells and the quantitative analysis of cell proliferation. By understanding its mechanism of action and following optimized protocols, researchers can reliably label and track cell populations over extended periods, providing valuable insights into cellular dynamics in various biological systems.

References

- 1. cytologicsbio.com [cytologicsbio.com]

- 2. Reconstruction of cell population dynamics using CFSE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bu.edu [bu.edu]

- 4. cytek-web.s3.amazonaws.com [cytek-web.s3.amazonaws.com]

- 5. Tracking Immune Cell Proliferation and Cytotoxic Potential Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. med.virginia.edu [med.virginia.edu]

- 7. web-api.polscientific.com [web-api.polscientific.com]

- 8. New CFSE-based assay to determine susceptibility to lysis by cytotoxic T cells of leukemic precursor cells within a heterogeneous target cell population - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 5(6)-Carboxyfluorescein Diisobutyrate in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(6)-Carboxyfluorescein Diisobutyrate (CFDA), often used as its succinimidyl ester derivative (CFDA-SE or CFSE), is a vital fluorescent dye for life science research, particularly in the realm of flow cytometry.[1][2] This cell-permeable compound is intrinsically non-fluorescent but becomes highly fluorescent upon entering viable cells.[3][4] Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, converting it into carboxyfluorescein, which is a fluorescent molecule.[3][5] The succinimidyl ester group covalently binds to intracellular proteins, ensuring the fluorescent marker is retained within the cell and is not transferred to adjacent cells.[1][3] This stable labeling allows for long-term cell tracking and the analysis of cell proliferation, as the dye is distributed equally between daughter cells upon cell division, leading to a successive halving of fluorescence intensity with each generation.[1][2][5]

These characteristics make CFDA-SE an invaluable tool for a range of applications including:

-

Cell Proliferation Assays: Quantifying the number of cell divisions a population has undergone.[5][6]

-

Cell Tracking and Migration Studies: Following labeled cells in vitro and in vivo.[1][2]

-

Cytotoxicity Assays: Distinguishing target and effector cell populations to measure cell-mediated killing.[7]

This document provides detailed protocols for the application of CFDA-SE in flow cytometry for cell proliferation, tracking, and cytotoxicity assays.

Mechanism of Action

The utility of CFDA-SE in flow cytometry is predicated on its intracellular conversion and retention. The non-fluorescent CFDA-SE passively diffuses across the cell membrane. Inside the cell, ubiquitous intracellular esterases cleave the diacetate groups, rendering the molecule fluorescent. The succinimidyl ester then reacts with primary amines on intracellular proteins, forming stable covalent bonds. This process effectively traps the fluorescent carboxyfluorescein within the cell.

Mechanism of CFDA-SE activation and retention within a viable cell.

Experimental Protocols

I. Cell Proliferation Assay using CFDA-SE

This protocol details the steps for labeling cells with CFDA-SE to monitor their proliferation by flow cytometry.

A. Materials and Reagents

-

This compound, Succinimidyl Ester (CFDA-SE)

-

Anhydrous Dimethyl Sulfoxide (DMSO)[3]

-

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

-

Bovine Serum Albumin (BSA)

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)[8]

-

Suspension or adherent cells of interest

-

Flow cytometer with a 488 nm laser and appropriate emission filters (e.g., 530/30 bandpass)[2][8]

B. Reagent Preparation

-

CFDA-SE Stock Solution (e.g., 5 mM): Dissolve the CFDA-SE powder in anhydrous DMSO to make a stock solution. For example, dissolve 25 mg of CFSE in 8.96 mL of anhydrous DMSO for a final stock solution of 5 mM.[3] Aliquot into single-use vials and store at -20°C, protected from light and moisture.[8]

-

Labeling Buffer: Prepare PBS containing 0.1% BSA.[8]

C. Staining Protocol for Suspension Cells

-

Harvest cells and wash them once with PBS.

-

Resuspend the cells in pre-warmed (37°C) Labeling Buffer at a concentration of 1-10 x 10⁶ cells/mL.[2]

-

Prepare a 2x working solution of CFDA-SE in Labeling Buffer. The final concentration for labeling typically ranges from 0.5 to 5 µM.[8] It is recommended to perform a titration to determine the optimal concentration for your cell type.[8]

-

Add an equal volume of the 2x CFDA-SE working solution to the cell suspension. Mix gently and immediately.

-

Incubate for 10-20 minutes at 37°C, protected from light.[3][8]

-

To stop the labeling reaction, add 5 volumes of ice-cold complete culture medium and incubate on ice for 5 minutes.[2]

-

Centrifuge the cells at 300-400 x g for 5 minutes and discard the supernatant.

-

Wash the cells three times with complete culture medium to remove any unbound dye.[9] An additional 5-minute incubation at 37°C before the final wash can help remove residual unbound dye.[8][9]

-

Resuspend the cells in complete culture medium for subsequent culture and analysis.

D. Staining Protocol for Adherent Cells

-

Grow adherent cells to the desired confluency in a culture vessel.

-

Remove the culture medium and wash the cells once with pre-warmed (37°C) PBS.

-

Prepare the desired final concentration of CFDA-SE working solution (0.5-25 µM) in PBS or another suitable buffer.[2][10]

-

Add a sufficient volume of the CFDA-SE working solution to completely cover the cells and incubate for 15 minutes at 37°C.[2][3]

-

Remove the labeling solution and add fresh, pre-warmed complete culture medium.

-

Incubate for an additional 30 minutes at 37°C to allow for complete deacetylation of the dye.[2][10]

-

Wash the cells with PBS before proceeding with cell culture or analysis.

E. Flow Cytometry Analysis

-

Harvest a sample of the labeled cells at day 0 to serve as the baseline (generation 0).

-

Culture the remaining cells under the desired experimental conditions.

-

At various time points, harvest the cells and analyze them on a flow cytometer.

-

Excite the cells with a 488 nm laser and collect the fluorescence emission in the FITC or equivalent channel (e.g., 530/30 nm bandpass filter).[2][8]

-

On a histogram plot of fluorescence intensity, each successive peak of halved fluorescence intensity represents a subsequent cell generation.

Experimental workflow for CFDA-SE cell proliferation assay.

II. Cell Tracking and Cytotoxicity Assays

CFDA-SE can also be utilized for cell tracking and in cytotoxicity assays to differentiate between target and effector cells.

A. Cell Tracking